Metarrestin Metarrestin Metarrestin is an orally available small molecule inhibitor of perinucleolar compartment (PNC), with potential antineoplastic activities. Although the exact mechanisms(s) through which this agent exerts its effects have yet to be fully elucidated, upon oral administration, metarrestin disrupts the structure of PNC and inhibits RNA polymerase (Pol) I transcription. This leads to the reduction in the prevalence of PNC in cancer cells and decrease in tumor growth and spread. PNC is a subnuclear structure and a phenotypic marker of metastatic cancer cells. A high PNC prevalence has been associated with disease progression and poor patient outcomes.
Brand Name: Vulcanchem
CAS No.: 1443414-10-5
VCID: VC2818983
InChI: InChI=1S/C31H30N4O/c32-30-28-27(23-12-6-2-7-13-23)29(24-14-8-3-9-15-24)34(20-22-10-4-1-5-11-22)31(28)33-21-35(30)25-16-18-26(36)19-17-25/h1-15,21,25-26,32,36H,16-20H2
SMILES: C1CC(CCC1N2C=NC3=C(C2=N)C(=C(N3CC4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)O
Molecular Formula: C31H30N4O
Molecular Weight: 474.6 g/mol

Metarrestin

CAS No.: 1443414-10-5

Cat. No.: VC2818983

Molecular Formula: C31H30N4O

Molecular Weight: 474.6 g/mol

* For research use only. Not for human or veterinary use.

Metarrestin - 1443414-10-5

Specification

CAS No. 1443414-10-5
Molecular Formula C31H30N4O
Molecular Weight 474.6 g/mol
IUPAC Name 4-(7-benzyl-4-imino-5,6-diphenylpyrrolo[2,3-d]pyrimidin-3-yl)cyclohexan-1-ol
Standard InChI InChI=1S/C31H30N4O/c32-30-28-27(23-12-6-2-7-13-23)29(24-14-8-3-9-15-24)34(20-22-10-4-1-5-11-22)31(28)33-21-35(30)25-16-18-26(36)19-17-25/h1-15,21,25-26,32,36H,16-20H2
Standard InChI Key WSMXAUJFLWRPNT-UHFFFAOYSA-N
SMILES C1CC(CCC1N2C=NC3=C(C2=N)C(=C(N3CC4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)O
Canonical SMILES C1CC(CCC1N2C=NC3=C(C2=N)C(=C(N3CC4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)O

Introduction

Discovery and Development History

The journey of metarrestin from concept to clinical candidate began with an ambitious high-content screen of over 140,000 structurally diverse compounds. Researchers were specifically searching for molecules that could disassemble the perinucleolar compartment (PNC), a nuclear structure that had been identified as a biomarker for metastatic behavior in cancer cells . This screening approach represented a novel strategy in drug discovery by targeting a phenotypic marker rather than a specific protein or pathway.

The discovery process was a collaborative effort between multiple prestigious institutions. Scientists from the National Cancer Institute (NCI), the National Center for Advancing Translational Sciences (NCATS), and Northwestern University's Robert H. Lurie Comprehensive Cancer Center worked together on the project . The University of Kansas NIH-funded Molecular Libraries Probe Production Centers Network Specialized Chemistry Center (KU MLPCN SCC) provided critical synthesis and medicinal chemistry expertise to support the research effort .

After identifying promising initial hits from the screen, researchers including Professor Jeffrey Aubé and Kevin Frankowski at the KU team optimized the compound's qualities to improve its drug-like properties . Through this optimization process, they developed metarrestin, which demonstrated robust ability to inhibit metastasis in multiple preclinical models .

The foundation for this innovative approach was built on Northwestern University researchers' original discovery in the 1990s that higher PNC levels in tumors correlate with greater chances of metastasis . This crucial observation provided the conceptual framework that eventually led to metarrestin's development as a targeted anti-metastatic agent.

Molecular Mechanism of Action

Perinucleolar Compartment Targeting

The primary mechanism through which metarrestin exerts its anti-metastatic effects is by targeting and disrupting the perinucleolar compartment (PNC), a distinct subnuclear structure that is predominantly found in solid tumor cells and rarely detected in normal tissues . The PNC serves as a reliable biomarker of tumor aggressiveness, as its prevalence positively correlates with malignancy, progression, and metastatic potential .

Metarrestin effectively disassembles PNCs in multiple cancer cell lines at submicromolar concentrations. This disruption appears to be a key event in blocking the cellular processes required for metastasis . The selective targeting of this cancer-specific nuclear structure gives metarrestin a unique mechanism of action compared to traditional anticancer agents, potentially allowing for more specific anti-metastatic activity with fewer off-target effects.

Impact on Nucleolar Structure and Function

Beyond its effects on the PNC, metarrestin induces profound changes in nucleolar organization. At 1 μM concentration, the compound causes collapse of the nucleolus from its typically integrated three substructures: fibrillar centers (FC), dense fibrillar components (DFC), and granular components (GC) . This results in a segregation of the fibrillar from the granular components in the nucleus, as observed through electron microscopy .

Importantly, this nucleolar disruption is reversible within 48 hours upon withdrawal of metarrestin, suggesting that the effect is dependent on the continued presence of the drug . Similar disruptions were observed across multiple treated cell lines, including PANC1 and PC3M cells, and were also detected in primary tumor and liver metastatic tissues in the PANC1 xenograft model .

Molecular Interactions and Targets

At the molecular level, metarrestin disrupts RNA polymerase (Pol) I transcription, which is essential for ribosomal RNA synthesis and protein production . This inhibition occurs, at least in part, through metarrestin's interaction with the translation elongation factor eEF1A2 .

Recent molecular docking and molecular dynamics simulation studies have revealed that metarrestin binds to both eEF1A1 and eEF1A2 with strong and stable affinity . Interestingly, it inhibits eEF1A2 more efficiently compared to eEF1A1, which may contribute to its selective effects on cancer cells . This molecular specificity may help explain the compound's ability to target metastatic processes while sparing normal cellular functions.

Preclinical Research Findings

In Vivo Anti-Metastatic Efficacy

The promising in vitro results with metarrestin have been substantiated by multiple in vivo studies across different cancer models. In an orthotopic pancreatic cancer metastasis model using 3D PANC1 cell spheres in immunocompromised mice, metarrestin treatment resulted in significant reduction of metastasis and extended survival .

Examination of PNC prevalence in primary tumors and metastatic lesions from control and metarrestin-treated animals (25 mg/kg) at 12 weeks after tumor inoculation demonstrated a significant reduction of PNC prevalence in both metastatic and primary tumor tissues . This observation suggests that PNC suppression is directly associated with the anti-metastatic activity of the compound in vivo.

Metarrestin's broad applicability was further demonstrated in PC3M xenograft models of prostate cancer. When treated with either 5 mg/kg or 25 mg/kg metarrestin daily via intraperitoneal injection, these mice showed reduced metastasis to the lungs compared to vehicle-treated controls .

Cancer ModelTreatment RegimenPrimary OutcomesSource
PANC1 orthotopic model25 mg/kgReduced metastasis, extended survival, decreased PNC prevalence
PC3M xenograft5-25 mg/kg daily IP injectionReduced lung metastasis
Multiple solid tumor modelsVarious dosesPrevented metastasis completely in some models, increased lifespan
KPC mouse model (pancreatic)Pharmacokinetic evaluationFavorable drug distribution and tolerability

Current Clinical Development

First-in-Human Clinical Trial

As of March 2025, scientists at the Center for Cancer Research have initiated a clinical trial to evaluate the safety and tolerability of metarrestin in humans . This represents a significant milestone in the translational development of this compound from preclinical studies to human application.

The first part of this phase I trial is designed to evaluate metarrestin's safety in up to 24 adults with solid tumors of any type that have progressed after conventional chemotherapy . This initial safety assessment is a critical step in determining the compound's potential for further clinical development.

Future Clinical Evaluation Plans

Following the initial safety evaluation, subsequent stages of the clinical trial are planned to assess metarrestin's effects on tumors in specific cancer populations. These include patients with metastatic breast cancer and pancreatic cancer, two malignancies with high metastatic potential and poor prognosis with current treatment options .

Additionally, the trial plans include evaluating the drug's safety in pediatric cancer patients who are at least twelve years old . This expansion to pediatric populations acknowledges the potential benefit of anti-metastatic therapies across age groups and the need for better treatment options for pediatric cancers with metastatic potential.

Table 2: Clinical Development Timeline of Metarrestin

Development StageTimelinePopulationPrimary Objectives
Phase I (Part 1)Initiated March 2025Adults with solid tumors after chemotherapy (up to 24 participants)Safety and tolerability
Phase I (Planned subsequent stages)Pending successful completion of Part 1Patients with metastatic breast or pancreatic cancerEfficacy assessment
Pediatric evaluation (Planned)Pending adult safety dataCancer patients ≥12 years oldSafety in pediatric population

Molecular Insights and Pharmaceutical Properties

Chemical Structure and Properties

Metarrestin (ML246) is a pyrrole-pyrimidine-derived small molecule developed through medicinal chemistry optimization of an initial screening hit . The compound possesses drug-like physicochemical properties that allow for favorable pharmacokinetics and distribution to target tissues .

Molecular docking studies have provided insights into how metarrestin interacts with its targets. The compound binds with strong and stable affinity to both eEF1A1 and eEF1A2, with a preferential inhibition of eEF1A2 . This molecular specificity may contribute to its selective effects on cancer cells and metastatic processes.

Pharmacokinetic and Pharmacodynamic Characteristics

Pharmacokinetic evaluations of metarrestin have been conducted in both wild-type mice and in Pdx1-Cre;LSL-KrasG12D/+;Tp53 R172H/+ (KPC) mice, a genetically engineered model of pancreatic cancer . These studies have demonstrated favorable drug distribution and tolerability, supporting its development as a clinical candidate .

The pharmacodynamic effects of metarrestin correlate with its ability to disrupt PNC structures, which can be observed microscopically and serves as a biomarker for drug activity . This provides a valuable tool for assessing target engagement in both preclinical models and potentially in clinical samples.

Future Perspectives and Significance

Metarrestin represents a significant advancement in cancer therapeutics as the first experimental therapy that specifically targets a marker of abnormal genome organization found only in cancer cells . If successful in clinical trials, it could establish a new class of cancer therapy with a unique mechanism of action.

The broad applicability of metarrestin across multiple cancer types is particularly promising. Since the PNC structure is associated with metastatic potential in various solid tumors, including breast, prostate, pancreatic, colorectal, and ovarian cancers, metarrestin could potentially address metastasis in numerous cancer indications .

Beyond its immediate clinical applications, metarrestin also serves as a valuable research tool for understanding the biology of the PNC and its role in cancer metastasis. This could lead to further insights into the metastatic process and potentially inspire the development of additional anti-metastatic compounds with novel mechanisms of action.

As metarrestin progresses through clinical evaluation, it may fulfill a critical unmet need in cancer therapy by specifically addressing metastasis, the aspect of cancer most responsible for mortality. The promising results from preclinical studies suggest that metarrestin has the potential to revolutionize the treatment of metastatic cancer, potentially heralding a paradigm shift in therapeutic management .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator